N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine
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Overview
Description
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is a compound with the molecular formula C14H22NO4P It is a phosphorylated amino acid derivative, which combines the structural features of an ethoxy group, a phenyl group, and L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine typically involves the reaction of L-isoleucine with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and solvents is essential to achieve a high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoryl derivatives.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of flame-retardant materials and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyldiphenylphosphinate: Similar in structure but lacks the amino acid moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with similar functional groups.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other phosphorylated compounds that do not contain amino acids.
Properties
CAS No. |
918794-07-7 |
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Molecular Formula |
C14H22NO4P |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
(2S,3S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C14H22NO4P/c1-4-11(3)13(14(16)17)15-20(18,19-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t11-,13-,20?/m0/s1 |
InChI Key |
WAPDNYVULFYVRM-TXKAJSCZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)OCC |
Canonical SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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